molecular formula C18H21N3O B5713043 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide

2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide

Numéro de catalogue B5713043
Poids moléculaire: 295.4 g/mol
Clé InChI: VHKKUNJAIQGMMB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide, also known as CYC202, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It has been extensively studied for its potential use in cancer treatment. In

Mécanisme D'action

2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide is a potent inhibitor of CDKs, which are enzymes that regulate the cell cycle. CDKs play a crucial role in cell division, and their dysregulation is a hallmark of cancer. 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide inhibits CDKs by binding to their active site, preventing them from phosphorylating their substrates. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of retinoblastoma protein (pRb), a tumor suppressor protein that regulates the cell cycle. 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide also inhibits the phosphorylation of RNA polymerase II, a protein that is involved in transcription. Additionally, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide in lab experiments is its potency and specificity for CDKs. It has been shown to be more potent than other CDK inhibitors, such as flavopiridol and roscovitine. Additionally, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide has a favorable pharmacokinetic profile, making it suitable for in vivo studies.
One limitation of using 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide in lab experiments is its potential toxicity. It has been shown to cause liver toxicity in animal studies, which may limit its clinical use. Additionally, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide may have off-target effects, which could complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Another area of interest is the development of more potent and selective CDK inhibitors based on the structure of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide. Finally, the role of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide in other diseases, such as neurodegenerative disorders, is an area of potential future research.

Méthodes De Synthèse

The synthesis of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide involves several steps. It starts with the reaction of 3-cyano-7-ethyl-1H-indole with cyclopentylmagnesium bromide to form the corresponding Grignard reagent. The Grignard reagent is then reacted with N-(tert-butoxycarbonyl)cyclopentylacetamide to give the intermediate product. Finally, the intermediate product is deprotected to yield 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide.

Applications De Recherche Scientifique

2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Propriétés

IUPAC Name

2-(3-cyano-7-ethylindol-1-yl)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-2-13-6-5-9-16-14(10-19)11-21(18(13)16)12-17(22)20-15-7-3-4-8-15/h5-6,9,11,15H,2-4,7-8,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKKUNJAIQGMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC3CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.